REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([N-:9][C:10](=[O:11])[C:4]2=[CH:3][CH:2]=1)=[O:8].[K+].[N+:13]([C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH2:18]Cl)([O-:15])=[O:14]>CN(C)C=O>[N+:13]([C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH2:18][N:9]1[C:7](=[O:8])[C:5]2=[CH:6][CH:1]=[CH:2][CH:3]=[C:4]2[C:10]1=[O:11])([O-:15])=[O:14] |f:0.1|
|
Name
|
54.0
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
it is filtered
|
Type
|
WASH
|
Details
|
the residue washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |